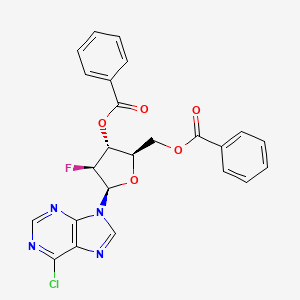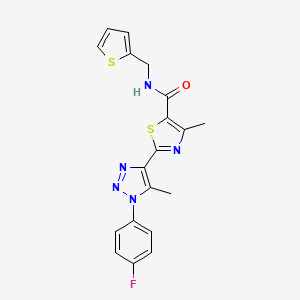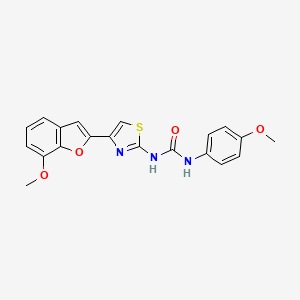![molecular formula C15H12F2N4O2 B2407962 5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-73-3](/img/structure/B2407962.png)
5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of heterocyclic compound . Heterocyclic compounds are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and heterocyclic rings . The structure of similar compounds has been determined by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of these types of compounds . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis Techniques : This compound is synthesized through reactions involving 5-cyano-1,3-dimethyluracil with ketones like acetone and butanone, producing various pyrido[2,3-d]pyrimidines in different yields (Su & Watanabe, 1982); (Su & Watanabe, 1984).
- Formation of Bicyclic Compounds : In certain reactions, like those with ethyl cyanoacetate, 7-amino-6-cyano-1,3-dimethylpyrido[2,3-d]-pyrimidine-2,4(1H,3H)-dione is obtained, highlighting a versatile approach to bicyclic compound formation (Su & Watanabe, 1982).
Chemical Properties and Transformations
- Chemical Reactivity with Aldehydes : Reactions with aliphatic aldehydes in formic acid yield diverse pyrido[2,3-d]pyrimidine derivatives, demonstrating the compound's reactivity and potential for varied derivative synthesis (Azev et al., 2015).
- Facile Synthesis Methods : Efficient and simple synthesis methods have been developed for derivatives of pyrido[2,3-d]pyrimidine-2,4(3H)-dione, emphasizing the compound's accessibility for further study and application (Wang et al., 2016).
Pharmaceutical Research
- Potential Biological Activity : Certain derivatives of pyrido[2,3-d]pyrimidine, like 5,7-diamino-pyrido[2,3-d]-pyrimidinediones, have shown potential for biological activity, suggesting a scope for pharmacological exploration (Tinh & Stadlbauer, 2008).
Crystallographic Studies
- Structural Analysis : Crystallographic studies of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have provided insights into molecular and crystal structures, crucial for understanding the chemical properties and potential applications (Trilleras et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
5-(2,4-difluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2/c1-20-13-12(14(22)21(2)15(20)23)11(5-6-18-13)19-10-4-3-8(16)7-9(10)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWFEUMKGDCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)






![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

